ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate
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Overview
Description
Ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been studied for their anticancer activity as topoisomerase ii alpha inhibitors .
Mode of Action
It is known that the main approach to both functionalized and fused pyrazoles is the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines .
Biochemical Pathways
Similar compounds have been studied for their inhibitory effects on the hh signaling cascade .
Result of Action
Similar compounds have shown a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core[_{{{CITATION{{{2{A new and straightforward route to synthesize novel pyrazolo[3,4-b ...](https://pubs.rsc.org/en/content/articlepdf/2023/RA/D2RA07521K). This can be achieved through the reaction of appropriate precursors such as 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of a catalyst like AC-SO3H at room temperature[{{{CITATION{{{_2{A new and straightforward route to synthesize novel pyrazolo3,4-b ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazolo[3,4-b]pyridine core, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. These properties make it a candidate for further research in drug development.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with various biological targets suggests it could be developed into a new class of drugs for treating different diseases.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties can be harnessed to create innovative products with improved performance and functionality.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines:
Uniqueness: Ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate stands out due to its specific structural features and the unique combination of biological activities it exhibits. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-[(3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-3-31-23(30)15-9-11-16(12-10-15)25-22(29)18-13-24-21-19(20(18)28)14(2)26-27(21)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVKQCMLAMYPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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